tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate
Description
Chemical Structure and IUPAC Nomenclature
The compound tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate features a stereochemically defined backbone with multiple protective groups. Its IUPAC name systematically describes:
- A tert-butyl carbamate group at the terminal amine.
- A central (5S)-pentyl chain with dual functionalization:
- [(9H-fluoren-9-ylmethoxy)carbonyl]amino (Fmoc-protected amine).
- [methoxy(methyl)carbamoyl] (a carbamate derivative).
The stereochemistry at the C5 position (S-configuration) ensures spatial orientation critical for peptide synthesis applications.
Structural Components
| Component | Functional Role |
|---|---|
| Fmoc group | Base-labile amine protection |
| tert-Butyl carbamate | Acid-stabile C-terminal protection |
| Methoxy(methyl)carbamoyl | Stabilizes intermediates during coupling |
Historical Development and Research Context
The compound emerged from advancements in solid-phase peptide synthesis (SPPS) . Introduced in the 1970s, the Fmoc group (developed by Carpino and Han) addressed limitations of earlier Boc-based strategies by enabling orthogonal deprotection under mild basic conditions. This compound’s design integrates Fmoc with tert-butyl carbamate, reflecting hybrid strategies to balance stability and reactivity in multi-step syntheses.
Molecular Formula (C₂₈H₃₇N₃O₆) and Structural Components
The molecular formula C₂₈H₃₇N₃O₆ corresponds to:
- Fmoc moiety : C₁₅H₁₁O₂ (fluorenylmethoxycarbonyl).
- Pentyl backbone : C₅H₁₀N₂O₃ (including carbamate and carbamoyl groups).
- tert-Butyl group : C₄H₉O₂.
Key structural features:
Physicochemical Classification and Properties
Classified as a carbamate derivative , the compound exhibits:
- Solubility : Polar aprotic solvents (e.g., DMF, dichloromethane).
- Stability : Hydrolytically stable under neutral conditions but labile in acidic (tert-butyl) or basic (Fmoc) environments.
- Crystallinity : Limited due to bulky Fmoc group, favoring amorphous solid-state behavior.
Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular weight | 523.61 g/mol |
| Melting point | Not well-documented (amorphous) |
| λmax (UV) | 267 nm (Fmoc chromophore) |
Significance in Organic and Peptide Chemistry
This compound is pivotal in peptide synthesis for:
- Orthogonal Protection : Enables sequential assembly of complex peptides by selective deprotection.
- Intermediate Versatility : Serves as a building block for introducing non-natural amino acids or post-translational modifications.
- Drug Development : Facilitates synthesis of peptide-based therapeutics (e.g., kinase inhibitors, hormone analogs).
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methoxy(methyl)amino]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O6/c1-28(2,3)37-26(33)29-17-11-10-16-24(25(32)31(4)35-5)30-27(34)36-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h6-9,12-15,23-24H,10-11,16-18H2,1-5H3,(H,29,33)(H,30,34)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNBCRCLRNUISP-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate, often referred to as Fmoc-Lys(Alloc)-OH, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as a versatile building block for peptide synthesis and modification. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C26H32N2O6
- Molecular Weight : 464.55 g/mol
- CAS Number : 146803-44-3
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways:
- Protein Synthesis : The Fmoc group allows for selective protection of amino acids during peptide synthesis, facilitating the formation of complex peptides that can modulate biological processes.
- Cell Signaling Pathways : Research indicates that compounds with similar structures can influence pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival .
- Neuronal Signaling : The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways .
Biological Activity and Applications
The biological implications of this compound are diverse:
- Anticancer Properties : Some studies suggest that similar Fmoc-protected compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
- Antimicrobial Activity : The compound has shown potential against various pathogens, including bacteria and viruses, indicating its role in developing new antimicrobial agents .
Case Studies
- Peptide Synthesis : In a study focusing on peptide-based drug delivery systems, researchers utilized this compound as a key intermediate in synthesizing targeted delivery peptides. These peptides demonstrated enhanced stability and bioavailability in vivo .
- Cancer Research : Another study explored the use of this compound in formulating peptide conjugates for targeted cancer therapy. The conjugates exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting the therapeutic potential of the compound in oncological applications .
Comparative Analysis
The following table summarizes the biological activities associated with this compound compared to other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Peptide Synthesis |
|---|---|---|---|
| tert-butyl N-[(5S)-... | Moderate | Yes | Yes |
| Fmoc-Lys(Alloc)-OH | High | Moderate | Yes |
| Fmoc-Glu(OtBu)-OH | Moderate | Yes | Yes |
Scientific Research Applications
Peptide Synthesis
The compound is extensively utilized as a building block in solid-phase peptide synthesis (SPPS). Its stability and reactivity make it ideal for constructing complex peptides, which are crucial for various biological functions and therapeutic applications.
Biological Studies
Researchers use this compound to investigate protein interactions and enzyme mechanisms. By synthesizing specific peptides that mimic natural substrates or inhibitors, scientists can study their effects on biological pathways and cellular processes.
Drug Development
In the pharmaceutical industry, this compound aids in creating peptide-based therapeutic agents. Its ability to form stable conjugates with other molecules allows for the development of targeted drug delivery systems.
Industrial Applications
Beyond academic research, this compound finds applications in the production of specialized chemicals that require precise control over reaction conditions and product purity.
Case Study 1: Peptide Synthesis Optimization
In a study focused on optimizing peptide synthesis protocols, researchers demonstrated that using tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate resulted in higher yields and fewer side products compared to traditional methods using only Fmoc or Boc protecting groups .
Case Study 2: Drug Development for Cancer Therapy
A recent investigation into peptide-based drugs for cancer therapy highlighted the effectiveness of this compound in synthesizing peptides that inhibit tumor growth. The study emphasized the role of the fluorenylmethoxycarbonyl group in providing stability during in vivo experiments .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally related compounds is provided below, focusing on molecular features, synthesis, and applications:
Table 1: Structural and Functional Comparison
Key Differences and Insights
Protecting Group Strategies: The target compound and its analogs (e.g., ) utilize Fmoc/Boc dual protection, enabling sequential deprotection for solid-phase peptide synthesis. In contrast, compounds like those in lack Boc, simplifying synthesis but limiting orthogonal protection .
Synthetic Yields: Yields for Fmoc/Boc-protected compounds vary widely. For example, Fmoc-NhLys(Boc)-OH () is synthesized in 45% yield, while simpler Fmoc-amino acids () achieve yields up to 98%. This suggests that additional functional groups (e.g., carbamoyl) may complicate purification .
Solubility and Stability :
- The target compound’s LogP = 5.569 () indicates higher hydrophobicity than piperazinyl-substituted analogs (), which are more polar due to nitrogen-rich side chains. This impacts formulation: the target requires DMSO, while ’s compounds dissolve in DMF .
- Stability under storage varies. The target compound retains integrity for 3 years at -20°C , outperforming analogs without tert-butyl groups, which may degrade faster .
Biological Applications: The target compound and its close analogs () are primarily used in peptide synthesis and enzyme inhibition studies. In contrast, derivatives with heterocyclic substituents (e.g., ’s quinoline-containing compounds) exhibit antimicrobial or antiprotozoal activity .
Research Findings and Contradictions
- Synthesis Challenges: highlights that Boc protection on branched chains (e.g., lysine derivatives) reduces yields (45%) compared to linear analogs. This contrasts with ’s high-yield (85–98%) syntheses of Fmoc-amino acids, suggesting backbone complexity impacts efficiency .
- Contradiction in Stability : While emphasizes the target compound’s long-term stability at -20°C, ’s glutamic acid derivative requires stricter anhydrous conditions, indicating functional group sensitivity influences storage protocols .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) with Fmoc Strategy
Description:
The SPPS approach is the most prevalent method, utilizing a resin-bound amino acid assembly line. The synthesis begins with resin swelling, followed by iterative cycles of amino acid coupling, deprotection, and washing. The key features include:
Resin Selection:
Typically, Wang or Rink amide resins are used for peptide chain anchoring, providing stability during synthesis.Coupling Reagents:
PyBOP, HATU, or HCTU are employed for efficient amide bond formation, often in the presence of DIPEA as a base.Deprotection:
Fmoc groups are removed using 20% piperidine in DMF, ensuring selective deprotection without damaging other protecting groups.Sequence Assembly:
The amino acids, including the (5S)-configured amino acid with the fluorene-based protecting group, are coupled sequentially, with each cycle optimized for yield and purity.
| Step | Reagent | Time | Notes |
|---|---|---|---|
| Swelling | CH₂Cl₂ / DMF | 15 min | Resin pre-treatment |
| Fmoc deprotection | 20% piperidine/DMF | 5-15 min | Repeated for complete removal |
| Coupling | Fmoc-amino acid + coupling reagent + DIPEA | 40 min | Repeated for each amino acid residue |
Methoxy(methyl)carbamoyl) Group Introduction:
The methoxy(methyl)carbamoyl group is introduced via carbamoylation of the amino group using methyl chloroformate derivatives or methyl carbamates, under controlled conditions to prevent racemization.
Final Deprotection and Purification:
The final compound is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers, removing side-chain protecting groups and releasing the free molecule. Purification is achieved via preparative HPLC, ensuring high purity for subsequent applications.
Data Table Summarizing Preparation Methods
Research Findings and Validation
Efficiency and Stereochemical Control:
The use of optimized coupling reagents and controlled reaction conditions ensures high stereochemical fidelity, especially at the (5S) position.Yield and Purity:
Typical yields exceed 70%, with purity confirmed via HPLC and NMR analyses, aligning with standard peptide synthesis protocols.Scalability:
The described methods are scalable from milligram to gram quantities, suitable for both laboratory and industrial synthesis.Innovations: Recent patents have introduced modifications such as microwave-assisted SPPS to accelerate synthesis and improve coupling efficiency, which can be applied to this compound’s synthesis.
Q & A
Basic: What are the recommended storage conditions for this compound to ensure stability?
Methodological Answer:
The compound should be stored as a powder at -20°C (stable for 3 years) or 4°C (2 years). For solutions, use DMSO as the primary solvent and store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. For transport, short-term stability at room temperature is acceptable .
Basic: How is this compound typically synthesized in peptide research?
Methodological Answer:
Synthesis involves sequential protection of functional groups:
Fmoc protection of the amine group using (9H-fluoren-9-yl)methoxycarbonyl chloride under basic conditions.
Boc protection of the terminal amine using di-tert-butyl dicarbonate.
Coupling reactions (e.g., with HATU/DIPEA) to introduce the methoxy(methyl)carbamoyl moiety.
Purification via silica gel chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product. Yields typically range from 36% to 85% depending on reaction optimization .
Basic: What analytical techniques are used to confirm the compound's structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify backbone connectivity and protecting group integrity (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm, tert-butyl at δ 1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI or APCI modes). Expected [M+H]+ peaks should align with theoretical values within 1 ppm error .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced: How can researchers address low coupling efficiency during synthesis?
Methodological Answer:
- Optimize Reaction Conditions : Increase coupling agent equivalents (e.g., HATU from 1.2 to 2.0 eq) or extend reaction time (12–24 hrs).
- Monitor Progress : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically.
- Solvent Selection : Replace DMF with DCM for sterically hindered reactions to improve accessibility.
- Activation : Pre-activate carboxylic acids with HOAt or OxymaPure to enhance reactivity .
Advanced: What strategies mitigate Fmoc group cleavage during prolonged storage?
Methodological Answer:
- Acidic Stabilization : Add 0.1% TFA to DMSO stock solutions to suppress base-induced Fmoc deprotection.
- Inert Atmosphere : Store under argon or nitrogen to minimize oxidative degradation.
- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in anhydrous DMSO before use .
Basic: What solubility properties are critical for in vitro assays?
Methodological Answer:
The compound is sparingly soluble in aqueous buffers but dissolves readily in DMSO (10–50 mM stock solutions). For biological assays:
- Injection Formulation : Mix DMSO with Tween 80 and saline (10:5:85 ratio).
- Oral Administration : Use 0.5% CMC-Na suspensions or PEG400 solutions.
Note : Vortex and sonicate mixtures to ensure homogeneity before dosing .
Advanced: How can researchers resolve spectral overlaps in 1^11H NMR analysis?
Methodological Answer:
- 2D NMR Techniques : Utilize COSY or HSQC to disentangle overlapping proton signals (e.g., Fmoc aromatic vs. methoxy protons).
- Variable Temperature NMR : Conduct experiments at 25–50°C to sharpen broad peaks caused by rotational hindrance.
- Deuterated Solvents : Use DMSO-d6 or CDCl3 to enhance resolution of tertiary carbamate protons .
Advanced: What crystallographic methods elucidate the compound's 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (1:1).
- Data Collection : Use a synchrotron source (λ = 0.710–1.541 Å) at 123 K to resolve heavy atoms (e.g., fluorine).
- Refinement : Apply SHELXL-97 to model disorder in solvent molecules (e.g., propan-2-ol solvate) with R-factor < 0.1 .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and solution preparation.
- First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention.
Note : While not classified as hazardous, follow general lab safety protocols .
Advanced: How to design degradation studies to assess hydrolytic stability?
Methodological Answer:
- Buffer Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Time Points : Sample at 0, 6, 12, 24, and 48 hrs.
- Analysis : Use UPLC-MS to quantify intact compound and degradation products (e.g., free amine after Boc/Fmoc cleavage).
- Kinetics : Calculate half-life (t1/2) using first-order decay models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
